molecular formula C7H10N2O B3030393 3-Pyridinamine, 4-methoxy-2-methyl- CAS No. 89943-08-8

3-Pyridinamine, 4-methoxy-2-methyl-

Cat. No. B3030393
CAS RN: 89943-08-8
M. Wt: 138.17
InChI Key: MQNCFLOLQRGANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Pyridinamine, 4-methoxy-2-methyl-" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their wide range of applications in medicinal chemistry, agrochemicals, and materials science. Pyridine derivatives are known for their diverse chemical reactivity and structural motifs that can be tailored for specific functions .

Synthesis Analysis

The synthesis of pyridine derivatives often involves strategic functionalization to introduce various substituents that can modulate the compound's properties. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which share a similar methoxy substitution pattern, is achieved through the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol . A similar approach is used for the synthesis of 3-methoxy-4-methylamino pyrrolidines, which are synthesized via a stereoselective approach and are part of the structure of certain antitumor and antibacterial agents . Moreover, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is performed using a selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using various spectroscopic techniques. For example, the structural features of some pyridine derivatives have been studied by IR and electronic spectroscopy, and their optical properties investigated by UV–vis absorption and fluorescence spectroscopy . The crystal structures of related compounds have been determined by single crystal X-ray diffraction, revealing normal bond lengths and angles and highlighting the importance of hydrogen bonding .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions depending on their substituents and reaction conditions. For instance, the UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation at the 3-position under oxygen or methoxylation and hydroxymethylation at the 2-position under nitrogen . The reactivity of these compounds can be further explored to synthesize highly functionalized isoxazoles and other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The compounds exhibit different absorption and emission spectra depending on the solvent and can show solvent effects on their absorption spectra . The photoreactivity of these compounds can also vary with the atmosphere, as demonstrated by the atmosphere-dependent photoreaction of methyl 4-pyridinecarboxylate . Additionally, the synthesis and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide insights into the hydrogen bonding and mass spectrometric properties of these compounds .

Scientific Research Applications

Electrophilic Substitution in Organic Chemistry

"3-Pyridinamine, 4-methoxy-2-methyl-" and related pyridine derivatives have been studied for their reactivity in electrophilic substitution reactions. For instance, 3-Hydroxy- and 3-methoxy-pyridine undergo nitration as their corresponding conjugate acids at specific positions, demonstrating their importance in organic synthesis (Katritzky, Tarhan, & Suna Tarhan, 1970).

Catalysis and Methylation Techniques

Innovative catalytic methods for methylation of pyridine derivatives, crucial in drug discovery and organic chemistry, have been developed. These methods use feedstock chemicals like methanol and formaldehyde for direct introduction of a methyl group onto the aromatic ring of pyridines, including "3-Pyridinamine, 4-methoxy-2-methyl-" (Grozavu et al., 2020).

Reactions with Caesium Fluoroxysulphate

Pyridine derivatives, including "3-Pyridinamine, 4-methoxy-2-methyl-," react with caesium fluoroxysulphate to produce various products like fluoropyridines and alkoxypyridines. These reactions demonstrate significant solvent-dependence, highlighting their potential in synthetic organic chemistry (Stavber & Zupan, 1990).

Corrosion Inhibition

Pyridine derivatives, such as 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds, closely related to "3-Pyridinamine, 4-methoxy-2-methyl-," show potential as mixed-type inhibitors, mainly cathodic, useful in industrial applications (Ansari, Quraishi, & Ambrish Singh, 2015).

Photochemical Reactions

Studies on the photochemical reactions of pyridine derivatives, such as 3-pyridinecarboxamide, in methanol have shown complex behaviors like methoxylation and methylation at various positions. These findings are relevant for understanding the photoreactive nature of similar compounds, including "3-Pyridinamine, 4-methoxy-2-methyl-" (Sugimori & Itoh, 1986).

properties

IUPAC Name

4-methoxy-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNCFLOLQRGANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299079
Record name 4-Methoxy-2-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89943-08-8
Record name 4-Methoxy-2-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89943-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2-methylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinamine, 4-methoxy-2-methyl-
Reactant of Route 2
Reactant of Route 2
3-Pyridinamine, 4-methoxy-2-methyl-
Reactant of Route 3
Reactant of Route 3
3-Pyridinamine, 4-methoxy-2-methyl-
Reactant of Route 4
Reactant of Route 4
3-Pyridinamine, 4-methoxy-2-methyl-
Reactant of Route 5
Reactant of Route 5
3-Pyridinamine, 4-methoxy-2-methyl-
Reactant of Route 6
3-Pyridinamine, 4-methoxy-2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.